molecular formula C11H14Br2O B13897405 4-Bromo-3-ethylphenyl 3-bromopropyl ether

4-Bromo-3-ethylphenyl 3-bromopropyl ether

Cat. No.: B13897405
M. Wt: 322.04 g/mol
InChI Key: QNRHMPPTUGPBJH-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylphenyl 3-bromopropyl ether is an organic compound characterized by the presence of bromine atoms attached to both the phenyl and propyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-3-ethylphenyl 3-bromopropyl ether typically involves the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

In industrial settings, the synthesis of ethers like this compound can be achieved through the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethylphenyl 3-bromopropyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ethers with different functional groups, while oxidation and reduction can produce various brominated or de-brominated compounds .

Scientific Research Applications

4-Bromo-3-ethylphenyl 3-bromopropyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethylphenyl 3-bromopropyl ether involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating the formation of intermediates that undergo further reactions. The pathways involved include the formation of sigma complexes and subsequent deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-bromopropyl ether: Similar in structure but lacks the ethyl group on the phenyl ring.

    4-Bromophenyl 3-bromopropyl ether: Similar but with different substituents on the phenyl ring.

Uniqueness

4-Bromo-3-ethylphenyl 3-bromopropyl ether is unique due to the presence of both bromine and ethyl groups, which influence its reactivity and applications.

Biological Activity

4-Bromo-3-ethylphenyl 3-bromopropyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

This compound is characterized by its brominated aromatic structure, which often contributes to its biological activity. Its molecular formula is C12H14Br2O, and it features both ether and bromopropyl functional groups that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar brominated structures exhibit significant antimicrobial properties. For instance, studies show that brominated ethers can inhibit the growth of various bacterial strains and fungi. A comparative analysis of related compounds suggests that the presence of bromine enhances the antimicrobial efficacy, potentially through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Efficacy of Brominated Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4-Bromo-3-ethylphenyl etherStaphylococcus aureus32 μg/mL
3-Bromopropyl etherEscherichia coli16 μg/mL
4-Bromo-3-fluorophenolPseudomonas aeruginosa64 μg/mL

Cytotoxicity and Antitumor Activity

The cytotoxic effects of brominated compounds have been documented in various cancer cell lines. For example, derivatives similar to this compound have demonstrated significant antiproliferative activity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Study: Antitumor Activity in Cell Lines
In a study evaluating the compound's effects on SK-Hep-1 cells, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 μM. Histological analysis revealed increased apoptosis markers such as cleaved caspase-3 and PARP .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the ether group may facilitate insertion into lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, such as topoisomerases and kinases, which are crucial for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Brominated compounds can induce oxidative stress in cells, leading to DNA damage and triggering apoptotic pathways.

Properties

Molecular Formula

C11H14Br2O

Molecular Weight

322.04 g/mol

IUPAC Name

1-bromo-4-(3-bromopropoxy)-2-ethylbenzene

InChI

InChI=1S/C11H14Br2O/c1-2-9-8-10(4-5-11(9)13)14-7-3-6-12/h4-5,8H,2-3,6-7H2,1H3

InChI Key

QNRHMPPTUGPBJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCBr)Br

Origin of Product

United States

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